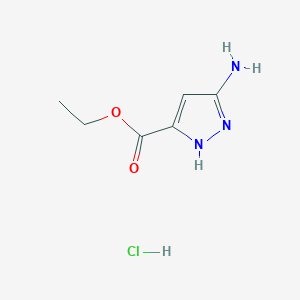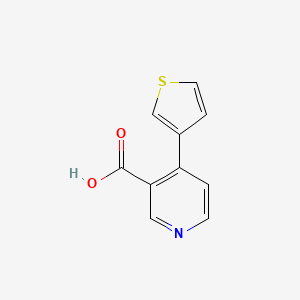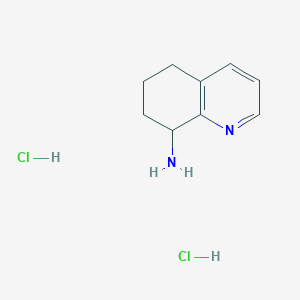
5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride
説明
5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride, also known as (8S)-5,6,7,8-tetrahydro-8-quinolinamine dihydrochloride, is a chemical compound with the molecular formula C9H12N2.2ClH . It has a molecular weight of 221.13 . The compound is a solid and should be stored at 2-8°C .
Synthesis Analysis
A novel two-step synthesis of 5,6,7,8-tetrahydroquinolin-8-ylamine has been described in the literature . This process involves the regioselective nitrosation of 5,6,7,8-tetrahydroquinoline followed by oxime reduction . The subsequent hydrolysis of the oxime affords 6,7-dihydro-5H-quinolin-8-one .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2.2ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;;/h2,4,6,8H,1,3,5,10H2;2*1H/t8-;;/m0…/s1 . The compound’s structure can be represented by the canonical SMILES string: C1CC(C2=C(C1)C=CC=N2)N.Cl.Cl .Physical And Chemical Properties Analysis
The compound has a molecular weight of 221.12 g/mol . It has 3 hydrogen bond donors and 2 hydrogen bond acceptors . The compound does not have any rotatable bonds .科学的研究の応用
5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride is a chemical compound that falls within a broader class of compounds known for their diverse biological activities and significance in medicinal chemistry. Although the specific research on 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride is limited, insights can be drawn from the studies on its related compounds, such as 8-Hydroxyquinoline (8-HQ) derivatives, and other tetrahydroquinoline compounds.
Biological Activities and Medicinal Applications
8-Hydroxyquinoline Derivatives : 8-Hydroxyquinoline and its derivatives have been recognized for their chromophore properties, which are useful in detecting various metal ions and anions. Over the past two decades, these compounds have attracted attention for their significant biological activities, including anti-cancer, anti-HIV, and neuroprotective effects. The synthetic modification of these compounds is a focus area to develop potent drugs for various diseases, including cancer and neurodegenerative disorders (Gupta, Luxami, & Paul, 2021).
Antimalarial Applications : Some of the most effective antimalarial agents are derivatives of 8-aminoquinoline. These compounds have been studied for their metabolism and potential toxicity, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. The understanding of the metabolism of these compounds is crucial for developing safer antimalarial therapies (Strother, Fraser, Allahyari, & Tilton, 1981).
Neuroprotective and Antidepressant Effects : Compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), present in the mammalian brain, have been found to have neuroprotective, antiaddictive, and antidepressant properties. These effects are attributed to their action on the monoaminergic system, inhibition of monoamine oxidase (MAO), and modulation of the glutamatergic system (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Cancer Research : The patent review on tetrahydroisoquinoline (THIQ) derivatives between 2010 and 2015 highlights their significant therapeutic potential in cancer and central nervous system (CNS) disorders. These compounds, including trabectedin (a THIQ derivative), have shown anticancer, antimalarial, and various other therapeutic activities, suggesting their broad utility in drug discovery (Singh & Shah, 2017).
Safety And Hazards
特性
IUPAC Name |
5,6,7,8-tetrahydroquinolin-8-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;;/h2,4,6,8H,1,3,5,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTETYNWEDVEEFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696144 | |
| Record name | 5,6,7,8-Tetrahydroquinolin-8-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride | |
CAS RN |
1187929-87-8 | |
| Record name | 5,6,7,8-Tetrahydroquinolin-8-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



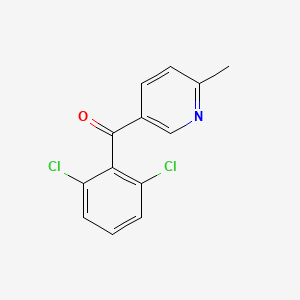

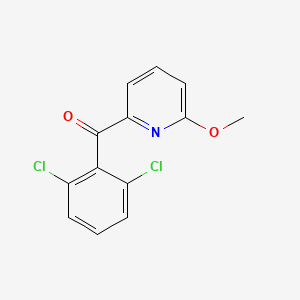
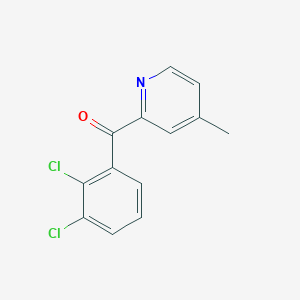
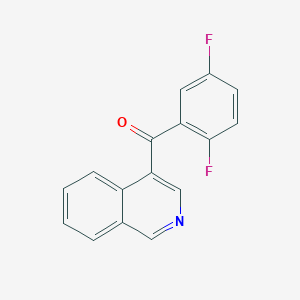
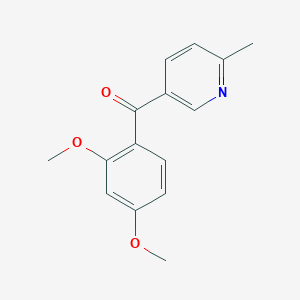
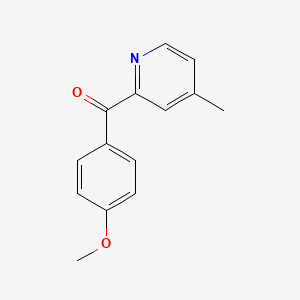
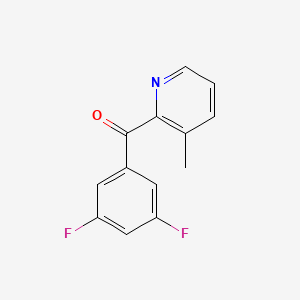
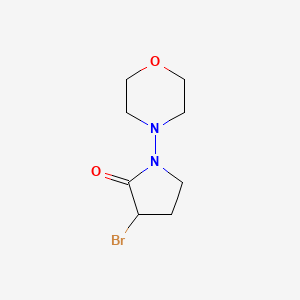
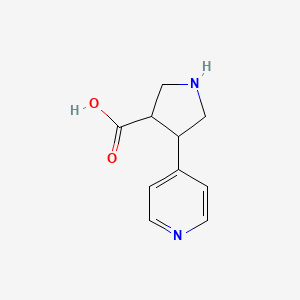
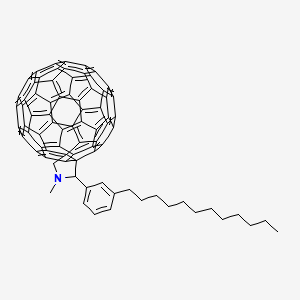
![2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B1453006.png)
